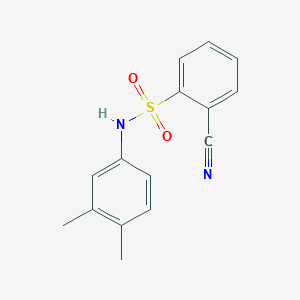

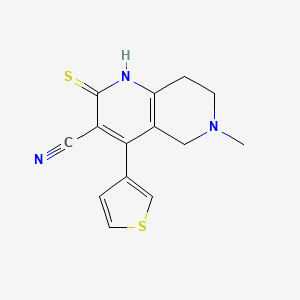

2-氰基-N-(3,4-二甲苯基)苯磺酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of 2-cyano-N-(3,4-dimethylphenyl)benzenesulfonamide derivatives often involves the reaction between dimethylphenyl amine and benzenesulfonyl chloride in an aqueous basic medium, followed by further treatment with various alkyl/aralkyl halides. This process yields a series of derivatives that have been structurally characterized and analyzed for their properties and applications (Abbasi et al., 2016).

Molecular Structure Analysis

The molecular structure of 2-cyano-N-(3,4-dimethylphenyl)benzenesulfonamide and its derivatives is stabilized by extensive intra- and intermolecular hydrogen bonds. These structures feature the sulfonamide and carbamoyl groups involved in hydrogen bonding, leading to the formation of dimeric units, chains, or even macrocyclic rings, depending on the specific derivative. Such configurations underline the importance of hydrogen bonding in determining the structural stability and properties of these compounds (Siddiqui et al., 2008).

Chemical Reactions and Properties

2-Cyano-N-(3,4-dimethylphenyl)benzenesulfonamide derivatives exhibit various chemical reactions, including interactions with chlorosulfonic acid to produce sterically hindered isomeric forms. These reactions are essential for understanding the chemical behavior and potential utility of these compounds in different applications. The structure of these isomers is organized as molecular crystals, with hydrogen bonds playing a crucial role in their stabilization (Rublova et al., 2017).

科学研究应用

合成和表征

对“2-氰基-N-(3,4-二甲苯基)苯磺酰胺”的研究通常涉及它的合成和结构表征。例如,一项研究重点关注新型N-(2,3-二甲苯基)苯磺酰胺衍生物的合成、表征以及抗菌、α-葡萄糖苷酶抑制和溶血活性评估。这些化合物对革兰氏阳性菌和革兰氏阴性菌表现出中度到高抗菌活性,某些分子对α-葡萄糖苷酶酶有良好的抑制作用,表明在管理糖尿病或作为抗菌剂方面具有潜在应用(Abbasi et al., 2016).

抗菌活性

“2-氰基-N-(3,4-二甲苯基)苯磺酰胺”衍生物的抗菌特性一直是重要的研究领域。研究人员合成了各种衍生物以针对一系列微生物菌株进行测试,显示出中度到高的抗菌活性。这表明这些化合物在开发新的抗菌剂中具有潜在用途(Aziz‐ur‐Rehman et al., 2014).

酶抑制

研究还延伸到这些化合物的酶抑制能力,特别是针对碳酸酐酶等酶。此类研究对于发现治疗酶调节在其中起关键作用的疾病(如青光眼、癫痫或癌症)的新型治疗剂至关重要。“2-氰基-N-(3,4-二甲苯基)苯磺酰胺”衍生物已显示出对人碳酸酐酶同工酶具有有效的抑制作用,为新药开发开辟了途径(Gul et al., 2016).

催化应用

此外,一些研究人员还探索了与“2-氰基-N-(3,4-二甲苯基)苯磺酰胺”相关的化合物的催化应用。例如,合成了一种磺化的席夫碱二甲基锡(IV)配位聚合物,并将其用作贝耶-维利格氧化的催化剂,证明了此类化合物在有机合成和工业化学中的潜力(Martins et al., 2016).

作用机制

安全和危害

未来方向

Cyanoacetamide-N-derivatives have drawn the attention of biochemists in the last decade due to the diverse biological activities reported for many derivatives of cyanoacetamide . The main objective of the present survey is to provide a comprehensive account of the synthetic utility of N-aryl and/or heteryl cyanoacetamides in building various organic heterocycles, and to highlight their potential in evolving better chemotherapeutic agents .

属性

IUPAC Name |

2-cyano-N-(3,4-dimethylphenyl)benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N2O2S/c1-11-7-8-14(9-12(11)2)17-20(18,19)15-6-4-3-5-13(15)10-16/h3-9,17H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZISBXMGFUTCKO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NS(=O)(=O)C2=CC=CC=C2C#N)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-cyano-N-(3,4-dimethylphenyl)benzenesulfonamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(4aR*,8aR*)-4-[(6-methoxy-3-methyl-1-benzofuran-2-yl)carbonyl]octahydro-2H-1,4-benzoxazine](/img/structure/B5559810.png)

![methyl 4-(methoxymethyl)-6-methyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carboxylate](/img/structure/B5559811.png)

![ethyl 1-allyl-2-imino-8-methyl-5-oxo-1,5-dihydro-2H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B5559819.png)

![4-[4-(4-fluorobenzoyl)-1-piperazinyl]-2-(1-pyrrolidinyl)pyrimidine](/img/structure/B5559836.png)

![(4-fluorobenzyl){2-[3-(1H-imidazol-2-yl)-1-piperidinyl]-2-oxoethyl}methylamine](/img/structure/B5559846.png)

![{[3-(3-methylphenoxy)-4-oxo-4H-chromen-7-yl]oxy}acetic acid](/img/structure/B5559861.png)

![2-{2-ethoxy-4-[(hydroxyimino)methyl]phenoxy}-N-(3-methylphenyl)acetamide](/img/structure/B5559871.png)

![N-{[(5-methyl-2-pyridinyl)amino]carbonothioyl}-2-furamide](/img/structure/B5559887.png)

![4-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-ylcarbonyl)-1-(3-pyridinylmethyl)-2-pyrrolidinone](/img/structure/B5559888.png)

![N-benzyl-N-{2-[2-(2-furylmethylene)hydrazino]-2-oxoethyl}-4-methylbenzenesulfonamide](/img/structure/B5559892.png)